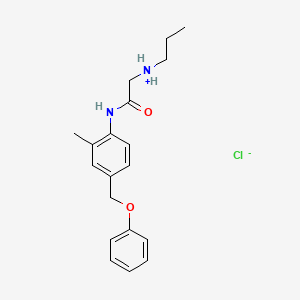
1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibutyl-1,3,2-oxathiastannolan-5-one is an organotin compound with the molecular formula C₁₀H₂₀O₂SSn. It is known for its unique structure, which includes a tin atom bonded to both sulfur and oxygen atoms, forming a five-membered ring. This compound is used in various industrial and research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-1,3,2-oxathiastannolan-5-one typically involves the reaction of dibutyltin oxide with mercaptoacetic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene. The mixture is heated to facilitate the formation of the oxathiastannolan ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
2,2-Dibutyl-1,3,2-oxathiastannolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted organotin compounds.
科学研究应用
2,2-Dibutyl-1,3,2-oxathiastannolan-5-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 2,2-Dibutyl-1,3,2-oxathiastannolan-5-one involves its interaction with various molecular targets. The tin atom in the compound can form bonds with different substrates, facilitating various chemical reactions. The pathways involved depend on the specific application and conditions under which the compound is used.
相似化合物的比较
Similar Compounds
- 2,2-Dioctyl-1,3,2-oxathiastannolan-5-one
- Dibutyltin dilaurate
- Dibutyltin diacetate
Uniqueness
2,2-Dibutyl-1,3,2-oxathiastannolan-5-one is unique due to its specific structure and the presence of both sulfur and oxygen atoms bonded to the tin atom. This structure imparts distinctive chemical properties, making it valuable for various applications that similar compounds may not be suitable for.
属性
CAS 编号 |
78-20-6 |
|---|---|
分子式 |
C10H20O2SSn |
分子量 |
323.04 g/mol |
IUPAC 名称 |
2,2-dibutyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/2C4H9.C2H4O2S.Sn/c2*1-3-4-2;3-2(4)1-5;/h2*1,3-4H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2 |
InChI 键 |
OLOQHZSCBTUIGQ-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn]1(OC(=O)CS1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


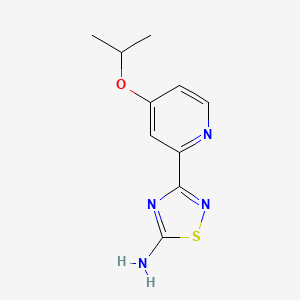

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)

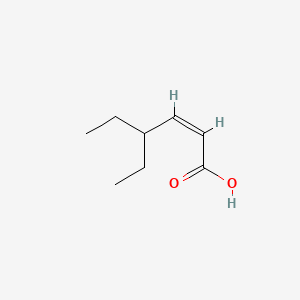
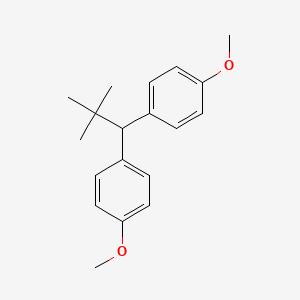
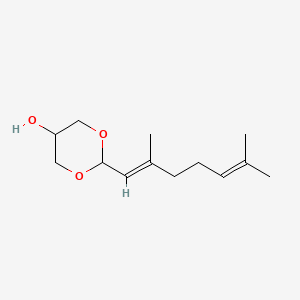
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
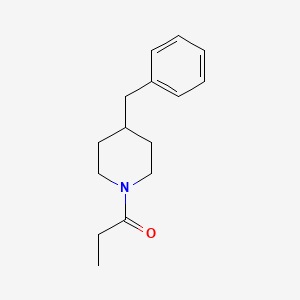
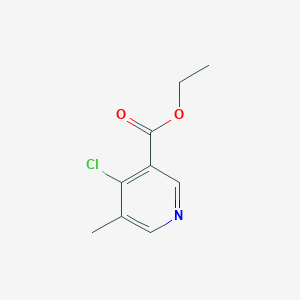
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)

